molecular formula C10H9NO2 B1344843 (4-Ethoxy-phenyl)-oxo-acetonitrile CAS No. 62869-42-5

(4-Ethoxy-phenyl)-oxo-acetonitrile

Cat. No. B1344843
CAS RN: 62869-42-5
M. Wt: 175.18 g/mol
InChI Key: YVBOJNSWAFYUCA-UHFFFAOYSA-N
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Description

“(4-Ethoxy-phenyl)-oxo-acetonitrile” is a chemical compound with the molecular formula C10H9NO2 . Its molecular weight is 175.18 .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxy-phenyl)-oxo-acetonitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Ethoxy-phenyl)-oxo-acetonitrile” such as density, boiling point, and melting point are not available .

Scientific Research Applications

Antioxidant Capacity Assays

Research highlights the chemical principles behind antioxidant capacity assays, which classify into two types: hydrogen atom transfer (HAT) and electron transfer (ET) assays. These assays are crucial for evaluating the antioxidant capacity of compounds, potentially including (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives, in biological and environmental samples (Huang, Ou, & Prior, 2005).

Ethylene Oxide Sterilization

Ethylene oxide sterilization, a critical process in medical device development, showcases the application of chemical principles that might be relevant to understanding the sterilization potential of related compounds. The review details the action mechanism, toxicity, and advantages of ethylene oxide sterilization, suggesting a framework for evaluating the sterilization efficacy of (4-Ethoxy-phenyl)-oxo-acetonitrile derivatives (Mendes, Brandão, & Silva, 2007).

Advanced Oxidation Processes for Drug Degradation

The degradation of pharmaceuticals using advanced oxidation processes (AOPs) is detailed, including mechanisms and by-products. This research could inform the environmental impact and degradation pathways of (4-Ethoxy-phenyl)-oxo-acetonitrile in aquatic environments (Qutob, Hussein, Alamry, & Rafatullah, 2022).

HPLC Mobile Phases pH Effect

A review on the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes provides insights into the analytical chemistry applications of (4-Ethoxy-phenyl)-oxo-acetonitrile, including its potential role in improving chromatographic analyses (Subirats, Rosés, & Bosch, 2007).

Environmental Fate of Alkylphenols

The environmental fate of alkylphenols, including their biodegradation and effects on aquatic ecosystems, could provide a context for understanding the environmental interactions of (4-Ethoxy-phenyl)-oxo-acetonitrile and its derivatives. This research underscores the importance of assessing the ecological impact of chemical compounds (Ying, Williams, & Kookana, 2002).

properties

IUPAC Name

4-ethoxybenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBOJNSWAFYUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633071
Record name 4-Ethoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-phenyl)-oxo-acetonitrile

CAS RN

62869-42-5
Record name 4-Ethoxybenzene-1-carbonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the manner described above, 184 g (1 mol) of p-ethoxybenzoyl chloride, 62.5 g (0.96 mol) of potassium cyanide and 3.6 g (0.04 mol) of copper(I) cyanide were reacted with one another at 215° C. After working up, 159 g (91% of theory) of p-ethoxybenzoyl cyanide were obtained; melting point 43° C.
Quantity
184 g
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62.5 g
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3.6 g
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Synthesis routes and methods II

Procedure details

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